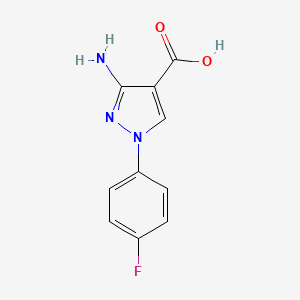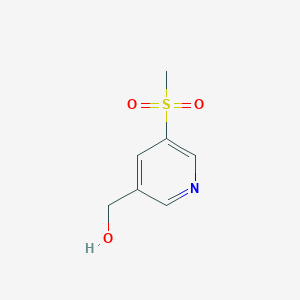
1-(3-Chloro-4-(methylamino)phenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloro-4-(methylamino)phenyl)ethanone is an organic compound with the molecular formula C9H10ClNO It is a derivative of acetophenone, where the phenyl ring is substituted with a chlorine atom and a methylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3-Chloro-4-(methylamino)phenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-chloro-4-(methylamino)benzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Chloro-4-(methylamino)phenyl)ethanone undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed:
Nitration: Formation of 1-(3-chloro-4-(methylamino)-2-nitrophenyl)ethanone.
Reduction: Formation of 1-(3-chloro-4-(methylamino)phenyl)ethanol.
Oxidation: Formation of 1-(3-chloro-4-(nitro)phenyl)ethanone.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloro-4-(methylamino)phenyl)ethanone has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including potential anti-inflammatory and antimicrobial agents.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including dyes and polymers.
Biological Studies: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of 1-(3-Chloro-4-(methylamino)phenyl)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(3-Chloro-4-methylphenyl)ethanone: Similar structure but lacks the methylamino group.
1-(4-Chlorophenyl)-2-phenylethanone: Contains a phenyl group instead of a methylamino group.
Uniqueness: 1-(3-Chloro-4-(methylamino)phenyl)ethanone is unique due to the presence of both chlorine and methylamino substituents on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C9H10ClNO |
|---|---|
Molekulargewicht |
183.63 g/mol |
IUPAC-Name |
1-[3-chloro-4-(methylamino)phenyl]ethanone |
InChI |
InChI=1S/C9H10ClNO/c1-6(12)7-3-4-9(11-2)8(10)5-7/h3-5,11H,1-2H3 |
InChI-Schlüssel |
PFVYYUXBGDGHBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=C(C=C1)NC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


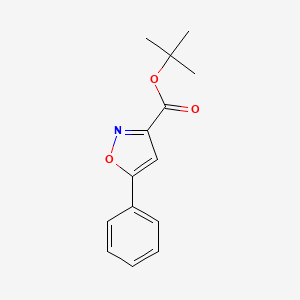
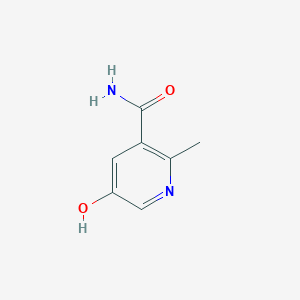
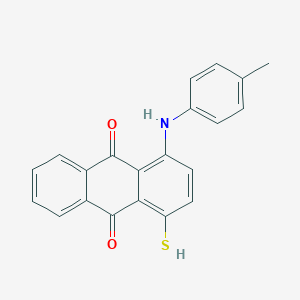
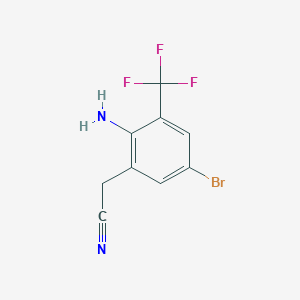
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[4-[(methylamino)methyl]-2-sulfophenyl]amino]-9,10-dioxo-, disodium salt](/img/structure/B13131761.png)
![1,3,5,7-Tetrakis[(4-butylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13131771.png)
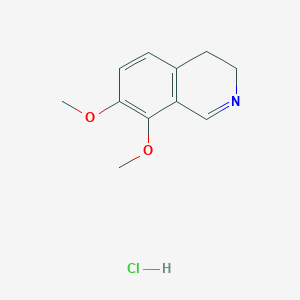
![5-Trimethylsilanylethynyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13131779.png)
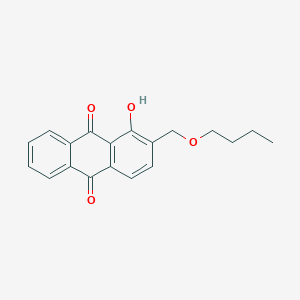
![1-((1R,4r)-4-((tert-butyldimethylsilyl)oxy)cyclohexyl)-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanone](/img/structure/B13131806.png)
